
2,4-Dioxopentan-3-yl dimethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxopentan-3-yl dimethylcarbamodithioate is an organic compound that features a unique combination of functional groups, including a dioxopentane moiety and a dimethylcarbamodithioate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate typically involves the reaction of an active methylene compound with a dithiocarbamate. One common method includes the use of carbon tetrabromide (CBr4) and triethylamine as reagents. The reaction proceeds via a carbon-sulfur (C-S) bond formation mechanism, yielding the desired product in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,4-Dioxopentan-3-yl dimethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
2,4-Dioxopentan-3-yl dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive dithiocarbamate group.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
作用機序
The mechanism of action of 2,4-Dioxopentan-3-yl dimethylcarbamodithioate involves its ability to form strong carbon-sulfur bonds. This reactivity is primarily due to the presence of the dithiocarbamate group, which can act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes, leading to inhibition or modification of their activity.
類似化合物との比較
Similar Compounds
2,4-Dioxopentan-3-yl benzoate: Similar structure but with a benzoate group instead of a dimethylcarbamodithioate group.
2,4-Dioxopentan-3-yl methacrylate: Contains a methacrylate group, used in polymer synthesis.
5-chloro-N-(2-(diethylamino)ethyl)-4-((2,4-dioxopentan-3-yl) diazenyl)-2-methoxybenzamide: A derivative used in medicinal chemistry.
特性
CAS番号 |
90087-93-7 |
|---|---|
分子式 |
C8H13NO2S2 |
分子量 |
219.3 g/mol |
IUPAC名 |
2,4-dioxopentan-3-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C8H13NO2S2/c1-5(10)7(6(2)11)13-8(12)9(3)4/h7H,1-4H3 |
InChIキー |
OJJDVAMZRMIFSV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C)SC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


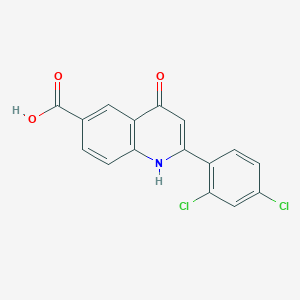
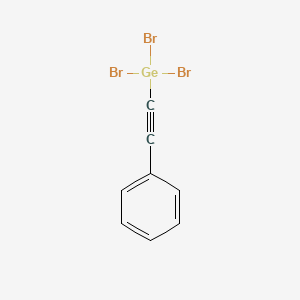
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)
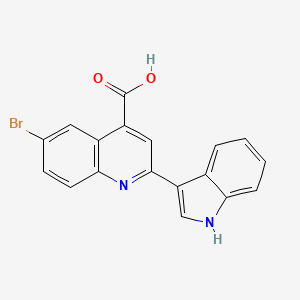
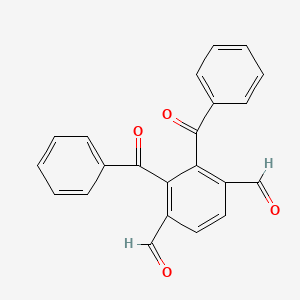
![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)
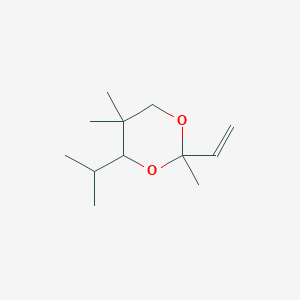



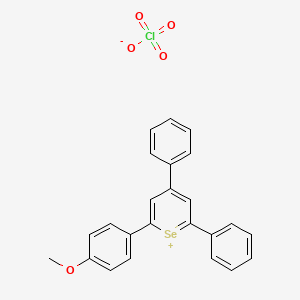
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)
![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
